4-Cyanobenzoic acid

説明

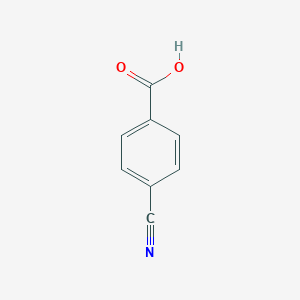

Structure

3D Structure

特性

IUPAC Name |

4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCUEPOHPCPMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041659 | |

| Record name | 4-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-65-8 | |

| Record name | 4-Cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYANOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Z9A3423Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Cyanobenzoic acid physical and chemical properties

An In-depth Technical Guide to 4-Cyanobenzoic Acid

Introduction

This compound (4-CBA), also known as p-cyanobenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₅NO₂.[1][2] It is characterized by a benzene (B151609) ring substituted with a cyano group (-C≡N) and a carboxylic acid group (-COOH) at the para (1,4) positions.[2] This bifunctional nature makes it a highly versatile and valuable building block in various scientific and industrial domains.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and high-performance polymers.[1][3] Furthermore, its unique electronic and structural properties have led to its use in the development of advanced materials such as liquid crystals and Metal-Organic Frameworks (MOFs).[1][4] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a white to off-white or yellowish crystalline solid at room temperature.[1][2][5][6] Its solid state is maintained by strong intermolecular forces, including hydrogen bonding from the carboxylic acid group.[6] The key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₅NO₂ | [1][2][7] |

| Molecular Weight | 147.13 g/mol | [1][4][7] |

| Appearance | White to off-white/yellow crystalline powder | [1][5][8] |

| Melting Point | 217 - 224 °C | [1][4][5][9] |

| Boiling Point | ~313 - 355 °C | [6][9] |

| Density | ~1.38 g/cm³ | [6][9] |

| pKa | 3.55 (at 25 °C) | [8][9] |

| LogP (n-octanol/water) | 1.6 | [7][10] |

| CAS Number | 619-65-8 | [1][4][5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two functional groups: the carboxylic acid and the cyano group.[6] This allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Reactivity

-

Acylation Reactions: The carboxylic acid group can be readily converted into a more reactive acyl chloride. This is typically achieved by reacting 4-CBA with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-cyanobenzoyl chloride, a key intermediate for synthesizing amides and esters.[4][11]

-

Esterification: Standard acid-catalyzed esterification with alcohols yields the corresponding esters.[4]

-

Condensation Reactions: In the presence of condensing agents, 4-CBA reacts with amines to form amide derivatives.[11]

-

Metal-Organic Frameworks (MOFs): The carboxylate group acts as a linker to connect metal ions or clusters, forming one-, two-, or three-dimensional porous structures known as MOFs.[4] These materials have applications in gas storage, catalysis, and sensing.[4]

-

Reduction: The carboxylic acid and cyano groups can be reduced using appropriate reducing agents to yield corresponding benzylamine (B48309) derivatives or alcohols.[11]

Stability and Incompatibilities

This compound is stable under normal laboratory conditions.[5][8] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][8][12] Contact with these substances should be avoided.

Hazardous Decomposition

Upon thermal decomposition, this compound may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][9][12]

Solubility Profile

The solubility of 4-CBA is influenced by its polar functional groups.[6] It is generally soluble in polar organic solvents and shows limited solubility in non-polar solvents.[6] The solubility in aqueous solutions is pH-dependent; it increases significantly at higher pH levels due to the deprotonation of the carboxylic acid to form the more soluble carboxylate anion.[6]

| Solvent | Solubility | References |

| Water | ~1.2 g/L (at 20°C) | [4][8] |

| Methanol | Soluble | [4][8] |

| Ethanol | Soluble (solubility increases with temperature) | [6][13] |

| Dimethylformamide (DMF) | High solubility | [4] |

| Acetonitrile (MeCN) | Low solubility | [4] |

| Hydrocarbons | Limited solubility | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Technique | Key Peaks / Signals | References |

| FTIR (cm⁻¹) | ~2240 (C≡N stretch)~3100, 3060 (Aromatic C-H stretch)~1334 (C-O stretch) | [4][14] |

| ¹H NMR | Signals corresponding to aromatic protons are observable. | [15][16] |

| ¹³C NMR | Spectral data is available for structural confirmation. | [7][17] |

| Mass Spectrometry | Electron ionization (EI) mass spectra are available for molecular weight determination. | [7][18] |

Experimental Protocols

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a common method for introducing a cyano group onto an aromatic ring, starting from an amino group.

Workflow:

-

Diazotization: 4-Aminobenzoic acid is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) to form an intermediate diazonium salt. This reaction must be kept at a low temperature (0-5 °C) to prevent decomposition of the salt.

-

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The diazonium group is replaced by a cyano group, yielding this compound.

-

Workup and Purification: The product is isolated from the reaction mixture, typically through filtration and recrystallization, to obtain the purified compound.

Acylation to 4-Cyanobenzoyl Chloride

This protocol describes the conversion of the carboxylic acid to an acyl chloride.[11]

-

Setup: To a dry, round-bottom flask, add this compound (1.0 eq), dry dichloromethane (B109758) (DCM), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath and stir for 10 minutes.

-

Addition of Reagent: Slowly add oxalyl chloride (1.5 eq) to the cooled mixture.

-

Reaction: Allow the mixture to warm to room temperature (~25 °C) and stir for 4-5 hours.

-

Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The resulting 4-cyanobenzoyl chloride residue can often be used in the next step without further purification.

Spectroscopic Sample Preparation

-

FTIR Spectroscopy: Samples can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7][19] The C≡N stretching frequency at ~2240 cm⁻¹ is a key diagnostic peak.[4][14]

-

NMR Spectroscopy: For ¹H and ¹³C NMR, the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.[16]

-

Mass Spectrometry: Analysis is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.[7]

Safety Information

This compound is classified as harmful and an irritant.[5]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][12] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5][12]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid breathing dust.[5]

-

Storage: Store in a cool, dry place away from incompatible materials.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 619-65-8: this compound | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound|98%|CAS 619-65-8 [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 619-65-8 [chemicalbook.com]

- 9. This compound(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. guidechem.com [guidechem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. This compound(619-65-8) 1H NMR spectrum [chemicalbook.com]

- 16. guidechem.com [guidechem.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Benzoic acid, 4-cyano- [webbook.nist.gov]

- 19. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 4-Cyanobenzoic Acid (CAS 619-65-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyanobenzoic acid (CAS 619-65-8), a versatile bifunctional molecule widely utilized in organic synthesis, pharmaceutical development, and materials science. This document details its physicochemical properties, spectroscopic data, key synthetic protocols, and its role as a tyrosinase inhibitor.

Core Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized below for easy reference.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 619-65-8 | [2] |

| Molecular Formula | C₈H₅NO₂ | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| Melting Point | 219-221 °C (decomposes) | [3] |

| pKa | 3.55 (at 25 °C) | [2] |

| Solubility in Water | 1.2 g/L | [2] |

| Appearance | White to yellow-beige crystalline powder | [2] |

| Solubility | Soluble in methanol, DMSO. Sparingly soluble in water. | [2][4] |

Spectroscopic Data

The unique structure of this compound, featuring both a carboxylic acid and a nitrile group on a benzene (B151609) ring, gives rise to a distinct spectroscopic fingerprint.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.10 | Doublet | Aromatic Protons (ortho to -COOH) |

| ~7.85 | Doublet | Aromatic Protons (ortho to -CN) |

| ~13.0 | Singlet (broad) | Carboxylic Acid Proton |

Note: Specific chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~166 | Carboxylic Acid Carbon (-COOH) |

| ~133 | Aromatic Carbons (ortho to -COOH) |

| ~130 | Aromatic Carbons (ortho to -CN) |

| ~118 | Nitrile Carbon (-CN) |

| ~116 | Aromatic Carbon (ipso to -CN) |

| ~135 | Aromatic Carbon (ipso to -COOH) |

Note: Specific chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 (broad) | O-H stretch (Carboxylic Acid) |

| ~2230 | C≡N stretch (Nitrile) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1400 | C=C stretch (Aromatic Ring) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments.

| m/z | Ion |

| 147 | [M]⁺ (Molecular Ion) |

| 130 | [M-OH]⁺ |

| 102 | [M-COOH]⁺ |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Below are detailed protocols for two common methods.

Synthesis Workflow

References

A Technical Guide to the Molecular Structure of 4-Cyanobenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 4-Cyanobenzoic acid (4-CBA). It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This document details the structural characteristics, spectroscopic data, and crystallographic information of 4-CBA. Furthermore, it outlines key experimental protocols for its synthesis and analysis, supplemented by graphical representations of workflows and reactions to facilitate understanding.

Molecular Identity and Physicochemical Properties

This compound, also known as p-cyanobenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₅NO₂.[1][2][3][4] It presents as a white to light yellow crystalline powder.[5][6] The molecule is characterized by a benzene (B151609) ring substituted with a cyano (-C≡N) group and a carboxylic acid (-COOH) group at the para (1,4) positions.[2] The presence of the electron-withdrawing cyano group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2] It is a crucial intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[7]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 619-65-8 | [1][4] |

| Molecular Formula | C₈H₅NO₂ | [1][4] |

| Molecular Weight | 147.13 g/mol | [1][8] |

| Appearance | White to off-white/yellow crystalline powder | [5][6] |

| Melting Point | 219-222 °C (decomposes) | [5] |

| IUPAC Name | This compound | [3][8] |

| SMILES | OC(=O)c1ccc(cc1)C#N | |

| InChI Key | ADCUEPOHPCPMCE-UHFFFAOYSA-N | [3][9] |

| Solubility | Soluble in methanol; sparingly soluble in water. | [5] |

Crystallographic Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The molecules typically form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. These dimers then arrange into a stable crystal lattice. Data from the Crystallography Open Database (COD) provides detailed insights into its unit cell parameters.

Table 2: Representative Crystallographic Data for this compound (Data sourced from COD Entry 2015598, as referenced by PubChem CID 12087[8])

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 3.86 Å |

| b | 7.84 Å |

| c | 21.91 Å |

| α | 90° |

| β | 95.16° |

| γ | 90° |

| Volume | 661.16 ų |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Electron Ionization Mass Spectrometry (EI-MS) of 4-CBA shows a distinct molecular ion peak and characteristic fragmentation patterns.

Table 3: Key Mass Spectrometry Fragments (EI-MS)

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 130 | High | [M-OH]⁺ |

| 102 | Medium | [M-COOH]⁺ |

| 76 | Low | [C₆H₄]⁺ |

(Data derived from NIST Mass Spectrometry Data Center[3])

The IR spectrum of 4-CBA displays characteristic absorption bands corresponding to its functional groups. The spectrum is typically acquired from a solid sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4]

Table 4: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| 2500-3300 | Broad | O-H Stretch (Carboxylic Acid) |

| ~2240 | Strong | C≡N Stretch (Nitrile) |

| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1600 | Medium | C=C Stretch (Aromatic Ring) |

| ~1334 | Strong | In-plane O-H Bend / C-O Stretch |

| ~867 | Strong | C-H Out-of-plane Bend (para-disubstituted) |

(Data compiled from vibrational studies[7])

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are commonly recorded in deuterated solvents like DMSO-d₆.[10]

Table 5: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~13.5 | Broad Singlet | - | 1H | -COOH |

| ~8.1 | Doublet | ~8.4 | 2H | Aromatic H (H2, H6) |

| ~7.9 | Doublet | ~8.4 | 2H | Aromatic H (H3, H5) |

(Assignments are based on standard chemical shifts and coupling patterns for para-substituted benzene rings)

Table 6: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | -COOH |

| ~134.5 | C1 (-COOH) |

| ~132.8 | C3, C5 |

| ~130.1 | C2, C6 |

| ~118.5 | C4 (-CN) |

| ~116.0 | -C≡N |

(Assignments are based on predictive models and data for similar structures[11][12])

Experimental Protocols & Workflows

This protocol describes a method for synthesizing this compound via the oxidation of 4-cyanobenzaldehyde (B52832).[10]

Methodology:

-

Reaction Setup: To a solution of 4-cyanobenzaldehyde (0.50 mmol) in cyclohexane (B81311) (10 mL), add PB-SiO₂-KMnO₄ (0.75 g, 0.75 mmol).

-

Reaction Execution: Stir the mixture at 65°C for 20 hours.

-

Quenching: After cooling to room temperature, add Na₂S₂O₃ (0.50 mmol) and stir the mixture overnight.

-

Filtration: Filter the mixture through a pad of silica (B1680970) gel. Wash the precipitate with a hexane:ether solution (5:1).

-

Extraction: Suspend the precipitate in 10% MeOH in CHCl₃ (5.0 mL) and add 2M HCl in ether (2.0 mL). Stir at room temperature for 1 hour.

-

Workup: Filter the mixture and extract with 10% MeOH in CHCl₃ (20 mL).

-

Isolation: Combine the filtrate and the extract, and concentrate under vacuum to yield the final product, this compound.[10]

The identity and purity of synthesized this compound are confirmed through a standard analytical workflow.

Methodology:

-

Initial Check: A small portion of the crude product is analyzed by Thin Layer Chromatography (TLC) to assess the reaction completion and identify the number of components.

-

Purification: If necessary, the crude product is purified, typically by recrystallization from a suitable solvent system (e.g., water or an aqueous solvent mixture).

-

Structural Confirmation: The purified solid is subjected to a suite of spectroscopic analyses:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

-

IR Spectroscopy: To verify the presence of key functional groups (-COOH, -C≡N).

-

Mass Spectrometry: To confirm the molecular weight.

-

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to determine the final purity of the compound, typically aiming for >98%.[6]

References

- 1. spectrabase.com [spectrabase.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Benzoic acid, 4-cyano- [webbook.nist.gov]

- 4. webassign.net [webassign.net]

- 5. This compound | 619-65-8 [chemicalbook.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. This compound | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(619-65-8) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Solubility of 4-Cyanobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 4-cyanobenzoic acid in a variety of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and chemical research. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, with higher solubility observed in more polar solvents. The following tables summarize the mole fraction solubility (x) of this compound in various organic solvents at different temperatures (T/K).

Table 1: Solubility of this compound in Alcohols

| T/K | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol |

| 298.15 | 0.0458 | 0.0389 | 0.0325 | 0.0287 | 0.0268 |

| 303.15 | 0.0541 | 0.0461 | 0.0385 | 0.0341 | 0.0318 |

| 308.15 | 0.0636 | 0.0543 | 0.0454 | 0.0402 | 0.0375 |

| 313.15 | 0.0745 | 0.0637 | 0.0533 | 0.0471 | 0.0440 |

| 318.15 | 0.0869 | 0.0744 | 0.0623 | 0.0551 | 0.0515 |

Table 2: Solubility of this compound in Ketones and Esters

| T/K | Acetone | Ethyl Acetate (B1210297) |

| 298.15 | 0.1015 | 0.0652 |

| 303.15 | 0.1168 | 0.0754 |

| 308.15 | 0.1343 | 0.0872 |

| 313.15 | 0.1543 | 0.1006 |

| 318.15 | 0.1772 | 0.1159 |

Table 3: Solubility of this compound in Other Organic Solvents

| T/K | Acetonitrile | N,N-Dimethylformamide (DMF) |

| 298.15 | 0.0234 | 0.2541 |

| 303.15 | 0.0273 | 0.2856 |

| 308.15 | 0.0318 | 0.3204 |

| 313.15 | 0.0370 | 0.3589 |

| 318.15 | 0.0430 | 0.4017 |

In general, this compound exhibits high solubility in polar aprotic solvents like DMF and moderate solubility in alcohols and ketones. Its solubility is comparatively lower in less polar solvents like ethyl acetate and acetonitrile. The solubility in all tested organic solvents increases with a rise in temperature.

Experimental Protocols for Solubility Determination

The quantitative data presented in this guide is typically determined using established experimental methods. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid in an organic solvent: the Static Equilibrium Method and the Gravimetric Method.

Static Equilibrium (Isothermal Saturation) Method

This is a widely used and accurate method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated liquid phase is then determined analytically.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath with a thermostat

-

Analytical balance (±0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: Seal the vessel to prevent solvent evaporation and place it in the constant temperature water bath. Stir the mixture vigorously using the magnetic stirrer for a predetermined time (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 K.

-

Phase Separation: After equilibration, stop the stirring and allow the solid phase to settle for at least 2 hours.

-

Sampling: Carefully withdraw a sample of the clear supernatant liquid using a pre-heated or pre-cooled syringe to match the equilibrium temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Analysis: Dilute the collected sample with a suitable solvent. Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the mole fraction solubility using the determined concentration and the known densities of the solute and solvent.

Gravimetric Method

This is a simpler, classical method for solubility determination.

Principle: A saturated solution is prepared, and a known mass of the saturated solution is evaporated to dryness. The mass of the remaining solute is then used to calculate the solubility.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or a constant temperature water bath with a shaker

-

Analytical balance (±0.1 mg)

-

Drying oven

-

Desiccator

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish

Procedure:

-

Preparation of Saturated Solution: Add an excess of this compound to a known volume of the solvent in a conical flask.

-

Equilibration: Stopper the flask and place it in a shaking incubator or a constant temperature water bath. Agitate the mixture for a sufficient time to reach equilibrium.

-

Filtration: Filter the saturated solution to remove the undissolved solid.

-

Weighing the Saturated Solution: Accurately weigh a clean and dry evaporating dish. Transfer a known volume (e.g., 10 mL) of the clear filtrate into the weighed evaporating dish and weigh it again to determine the mass of the saturated solution.

-

Evaporation: Carefully evaporate the solvent from the evaporating dish in a fume hood or by using a rotary evaporator.

-

Drying and Weighing the Solute: Place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. Cool the dish in a desiccator before each weighing.

-

Calculation: The solubility can be expressed as grams of solute per 100 g of solvent by subtracting the mass of the solute from the total mass of the saturated solution to find the mass of the solvent.

Mandatory Visualization

The following diagram illustrates the general workflow for the static equilibrium method of solubility determination.

Caption: Workflow for Static Equilibrium Solubility Determination.

spectral data of 4-Cyanobenzoic acid (IR, NMR, Raman)

An In-depth Technical Guide to the Spectral Data of 4-Cyanobenzoic Acid

This technical guide provides a comprehensive overview of the spectral characterization of this compound (4-CNBA), a molecule of significant interest in materials science and drug development. For researchers, scientists, and professionals in drug development, understanding the spectral properties (Infrared, NMR, and Raman) is crucial for structural elucidation, purity assessment, and quality control. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a solid compound like this compound involves sample preparation, data acquisition using a specific spectroscopic technique, and subsequent data processing and interpretation to determine the molecular structure and characteristics.

Caption: General workflow for spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. It is particularly useful for identifying functional groups.

Data Presentation: IR Spectral Data

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. The data below is compiled from solid-state measurements (KBr pellet or thin film).

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3100, 3060 | Weak-Medium | Aromatic C-H Stretching | [1] |

| 2240 | Strong | C≡N (Nitrile) Stretching | [1] |

| ~1700 | Strong | C=O (Carboxylic Acid) Stretching | |

| 1334 | Medium | C-O Stretching (coupled with O-H bend) | [1] |

| 867 | Strong | C-H Out-of-plane Bending (1,4-disubstitution) | [1] |

| 773 | Medium | CO₂ Deformation | [1] |

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for transmission FTIR analysis.[2][3][4]

-

Sample Preparation: Dry the this compound sample and spectroscopic grade KBr powder in an oven to remove any moisture.

-

Grinding: Add approximately 1-2 mg of the this compound sample to 100-200 mg of KBr in an agate mortar.

-

Mixing: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce light scattering.[3][4]

-

Pellet Pressing: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be collected first for automatic subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[5][6]

Data Presentation: NMR Spectral Data

The following ¹H and ¹³C NMR data were reported for this compound in a deuterated solvent.

Table 2.1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆) [7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.9 | Doublet | 2H | Aromatic H (ortho to -CN) |

| ~13.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

Table 2.2: ¹³C NMR Data for this compound [8]

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Carboxylic Acid) |

| ~135 | Aromatic C (ipso- to -COOH) |

| ~132 | Aromatic C-H (ortho to -CN) |

| ~130 | Aromatic C-H (ortho to -COOH) |

| ~118 | C≡N (Nitrile) |

| ~116 | Aromatic C (ipso- to -CN) |

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[7]

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As the ¹³C nucleus is much less abundant and sensitive than ¹H, a larger number of scans and a longer acquisition time are typically required.[6]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on vibrational, rotational, and other low-frequency modes in a system. It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa.[9]

Data Presentation: Raman Spectral Data

Key Raman shifts for solid this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3092, 3077 | Medium | Aromatic C-H Stretching | [1] |

| 2239 | Very Strong | C≡N (Nitrile) Stretching | [1] |

| ~1600 | Strong | Aromatic Ring C=C Stretching | |

| 769 | Medium | CO₂ Deformation | [1] |

Experimental Protocol: Solid Sample Analysis

-

Sample Preparation: A small amount of the crystalline or powdered this compound is required. The sample is typically placed into a small aluminum sample cup or onto a microscope slide.[9][10]

-

Instrument Setup: The sample is placed on the spectrometer's stage.

-

Focusing: A monochromatic light source, usually a laser, is focused onto the sample. The focus is adjusted to maximize the Raman scattering signal.[9]

-

Data Acquisition: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.

-

Spectrum Processing: The resulting spectrum plots the intensity of the scattered light versus the energy difference (Raman shift) from the excitation laser line, typically in units of wavenumbers (cm⁻¹).

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. This compound | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. guidechem.com [guidechem.com]

- 8. rsc.org [rsc.org]

- 9. plus.ac.at [plus.ac.at]

- 10. THE PULSAR Engineering [thepulsar.be]

Unveiling the Solid State Architecture of 4-Cyanobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-cyanobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Understanding its solid-state architecture is paramount for predicting its physical properties, such as solubility and stability, which are critical parameters in drug development and materials engineering. This document outlines the crystallographic parameters, molecular geometry, and key intermolecular interactions, supplemented with detailed experimental protocols and visual representations of the analytical workflow and structural relationships.

Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The fundamental crystallographic data and key molecular dimensions are summarized in the tables below. This data provides the quantitative basis for understanding the three-dimensional arrangement of the molecules in the solid state.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₈H₅NO₂ |

| Formula Weight | 147.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.845(1) |

| b (Å) | 7.823(2) |

| c (Å) | 11.435(3) |

| α (°) | 90 |

| β (°) | 95.52(2) |

| γ (°) | 90 |

| Volume (ų) | 342.5(1) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.425 |

| Absorption Coeff. (mm⁻¹) | 0.10 |

| F(000) | 152 |

Data sourced from Crystallography Open Database (COD) entry 2235055.

Table 2: Selected Intramolecular Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C7 | 1.489(2) |

| C7-O1 | 1.315(2) |

| C7-O2 | 1.220(2) |

| C4-C8 | 1.439(2) |

| C8-N1 | 1.144(2) |

| O1-C7-O2 | 122.5(1) |

| C1-C7-O1 | 112.9(1) |

| C1-C7-O2 | 124.6(1) |

| C4-C8-N1 | 179.1(2) |

Data reflects the geometry of the asymmetric unit.

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound is dominated by a robust network of intermolecular interactions. The primary interaction is the classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds. In this well-established motif, two molecules are linked in a head-to-head fashion, creating a centrosymmetric dimer.

Furthermore, the crystal packing is influenced by weaker C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent dimers. These collective interactions contribute to the stability of the crystal lattice.

Table 3: Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1-H1···O2ⁱ | 0.82 | 1.82 | 2.636(2) | 176 |

Symmetry code: (i) -x+1, -y+1, -z+1

Below is a graphical representation of the key intermolecular interactions that dictate the supramolecular assembly of this compound in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound such as this compound follows a well-defined experimental workflow. The protocol outlined below is a generalized procedure representative of modern crystallographic analysis.

3.1. Crystal Growth High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution. A suitable solvent, such as ethanol (B145695) or acetone, is chosen in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. Over several days, as the solvent slowly evaporates, single crystals of suitable size and quality for X-ray diffraction will form.

3.2. Data Collection A suitable single crystal is selected under a microscope, ensuring it is well-formed and free of defects. The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil, and placed on the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used to collect the diffraction data. A series of diffraction images are collected as the crystal is rotated through a range of angles.

3.3. Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell parameters and the space group. The integrated intensities of the diffraction spots are used to solve the crystal structure. For small organic molecules, direct methods are typically employed to determine the initial positions of the atoms.

The resulting structural model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following diagram illustrates the general workflow for crystal structure determination.

Polymorphism

The existence of polymorphs, or different crystalline forms of the same compound, is a critical consideration in the pharmaceutical and materials science industries. While the monoclinic form (P2₁/c) is the most commonly reported polymorph for this compound, the possibility of other crystalline forms under different crystallization conditions cannot be entirely ruled out. Researchers should be aware that variations in solvent, temperature, and pressure during crystallization could potentially lead to the formation of different polymorphs with distinct physical properties. A thorough polymorphic screen is often a necessary step in the comprehensive characterization of a new active pharmaceutical ingredient or functional material.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of this compound. The quantitative data presented in the tables, along with the description of the intermolecular interactions, offers a clear picture of its solid-state architecture. The outlined experimental protocol provides a roadmap for the determination of such structures. For professionals in drug development and materials science, a thorough understanding of the crystalline form of a molecule is a foundational element for controlling its behavior and performance in final products.

A Technical Guide to the Theoretical and Spectroscopic Analysis of 4-Cyanobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzoic acid (4-CBA) is a bifunctional aromatic molecule of significant interest in materials science and pharmaceutical development. It serves as a crucial building block for pyrimidine-based liquid crystal displays, a key intermediate in the synthesis of the anticoagulant drug Betrixaban, and a versatile linker in the construction of Metal-Organic Frameworks (MOFs).[1] A thorough understanding of its molecular structure, vibrational dynamics, and electronic properties is paramount for its application. This guide provides an in-depth summary of the theoretical studies on 4-CBA, leveraging computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) to elucidate its characteristics. The presented data, including vibrational frequencies and electronic properties, are compared with experimental findings to offer a comprehensive analysis.

Molecular Structure and Geometry Optimization

Computational chemistry provides a powerful avenue for determining the equilibrium geometry of this compound. Theoretical studies typically begin with geometry optimization, a process that calculates the lowest energy conformation of the molecule. This is predominantly achieved using Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio Hartree-Fock (HF) methods.[2] Various basis sets, such as 6-31G*, 6-311++G**, and cc-pVTZ, are employed to achieve a balance between computational cost and accuracy.[1][2] The optimized geometry confirms a planar structure and serves as the foundation for subsequent calculations, including vibrational frequencies and electronic properties.[3]

Vibrational Spectral Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and FT-Raman techniques, is a cornerstone for identifying functional groups and characterizing molecular structure. Theoretical calculations are instrumental in assigning the observed vibrational modes. Studies consistently show a strong correlation between experimental spectra and wavenumbers predicted by DFT (B3LYP) and HF calculations, especially when appropriate scaling factors are applied to account for systematic errors like the negligence of electron correlation.[3]

Key vibrational modes for this compound include the characteristic stretching of the nitrile (C≡N) and carbonyl (C=O) groups, as well as vibrations associated with the aromatic ring and carboxylic acid moiety.[1][3]

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental FT-IR (cm⁻¹)[1][3] | Experimental FT-Raman (cm⁻¹)[3] | Calculated (HF/6-31G)[3] | Calculated (B3LYP/6-31G)[3] |

| C≡N Stretch | 2240 | 2239 | 2330 | - |

| C=O Stretch | 1710 | - | 1805 | - |

| Aromatic C=C Stretch | 1611, 1568 | 1612 | - | - |

| Aromatic C-H Stretch | 3100, 3060 | 3092, 3077 | 3057, 3054, 3033 | - |

| C-O Stretch | 1334 | 1323 | 1358 | - |

| CO2 Deformation | 773 | 769 | 775 | - |

Note: Calculated values are often scaled to improve agreement with experimental data. For instance, scaling factors of 0.8929 for HF/6-31G and 0.9613 for B3LYP/6-31G* have been used.[3]*

Electronic Properties and Chemical Reactivity

The electronic nature of 4-CBA dictates its reactivity and potential for intermolecular interactions, which is critical for drug design and materials engineering.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and electronic transport properties.[4][5] A smaller gap suggests higher reactivity and a greater ease of electronic excitation. DFT calculations are the standard method for determining these orbital energies. While specific values for 4-CBA were not found in the provided search results, the general methodology involves using functionals like B3LYP or ωB97XD.[4][6] For many organic molecules, B3LYP/6-31G* calculations yield HOMO-LUMO gaps in the range of 3-8 eV.[4][7]

Table 2: Representative Calculated Electronic Properties for Aromatic Acids

| Property | Typical Calculated Value (eV) | Significance |

| EHOMO | -6.0 to -8.0 | Energy of the outermost electron orbital; relates to ionization potential. |

| ELUMO | -1.0 to -3.0 | Energy of the lowest energy electron-accepting orbital; relates to electron affinity. |

| Egap (HOMO-LUMO) | 3.0 to 8.0 | Indicates chemical reactivity, stability, and optical properties.[7] |

Note: These are representative value ranges for similar organic molecules. Precise values for 4-CBA require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonds, which aligns more closely with classical Lewis structures.[8][9] This analysis provides quantitative insight into intramolecular interactions, such as charge transfer and hyperconjugation.[5] For 4-CBA, NBO analysis can determine the stability and charge delocalization arising from the interaction between the electron-withdrawing cyano and carboxylic acid groups and the aromatic ring.[2] The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO, offering a deep understanding of the molecule's electronic structure.[10]

Methodologies and Protocols

Computational Protocol Workflow

A typical theoretical investigation of 4-CBA follows a structured workflow. This process ensures that the calculated properties are derived from a stable, realistic molecular geometry.

Experimental Protocols

-

FTIR Spectroscopy : The FTIR spectrum of solid 4-CBA is typically recorded in the range of 4000–400 cm⁻¹.[1][2] The sample is often prepared by dispersing it in a potassium bromide (KBr) pellet to ensure transparency to infrared radiation.

-

FT-Raman Spectroscopy : The FT-Raman spectrum is recorded over a similar range (e.g., 4000–100 cm⁻¹) to provide complementary vibrational information, particularly for non-polar bonds.[1][2]

Relevance in Drug and Materials Science

The theoretical understanding of 4-CBA is directly applicable to its role in drug development and materials science.

-

Pharmaceutical Intermediate : As a precursor to drugs, understanding the reactivity of 4-CBA, guided by electronic properties like the HOMO-LUMO gap, is essential for optimizing synthetic routes.[1]

-

Metal-Organic Frameworks (MOFs) : The rigid structure and defined bond angles of 4-CBA, determined through geometry optimization, are critical for predicting the topology and pore size of MOFs. The bifunctional nature (cyano and carboxylate groups) allows it to act as a versatile linker in constructing these frameworks, some of which have shown antibacterial properties.[1]

-

Bioisosterism in Drug Design : In medicinal chemistry, replacing functional groups with others of similar size, shape, and electronic character (bioisosteres) is a common strategy to improve a drug's properties. The carboxylic acid and cyano groups of 4-CBA can be subjects of such replacement. Theoretical studies help predict how these changes will affect molecular properties and interactions with biological targets.

Conclusion

Theoretical studies, primarily using DFT and HF methods, provide indispensable insights into the molecular structure, vibrational spectra, and electronic properties of this compound. These computational approaches allow for a detailed assignment of experimental IR and Raman spectra and offer a predictive framework for understanding the molecule's reactivity and intermolecular interactions. The strong agreement between calculated and experimental data validates the use of these theoretical models as a predictive tool, accelerating research and development in fields ranging from medicinal chemistry to advanced materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijstr.org [ijstr.org]

- 6. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 10. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

Quantum Chemical Calculations for 4-Cyanobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations and experimental spectroscopic data for 4-Cyanobenzoic acid. The information is presented to facilitate a deeper understanding of its molecular properties and to serve as a valuable resource for computational and experimental research.

Molecular Structure and Geometry Optimization

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G** basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimized geometry reveals a planar structure for the benzene (B151609) ring, with the cyano and carboxylic acid groups lying in the same plane.

Table 1: Optimized Geometrical Parameters of this compound (B3LYP/6-311++G**)

| Bond Lengths (Å) | Bond Angles (°) ** | Dihedral Angles (°) ** | |||

| C1-C2 | 1.393 | C2-C1-C6 | 119.8 | C6-C1-C2-C3 | 0.0 |

| C1-C6 | 1.393 | C1-C2-C3 | 120.1 | C1-C2-C3-C4 | 0.0 |

| C2-C3 | 1.390 | C2-C3-C4 | 119.9 | C2-C3-C4-C5 | 0.0 |

| C3-C4 | 1.396 | C3-C4-C5 | 120.1 | C3-C4-C5-C6 | 0.0 |

| C4-C5 | 1.396 | C4-C5-C6 | 119.9 | C4-C5-C6-C1 | 0.0 |

| C5-C6 | 1.390 | C5-C6-C1 | 120.1 | H7-C2-C1-C6 | 180.0 |

| C1-C7 | 1.489 | C1-C7-O8 | 123.7 | C2-C1-C7-O8 | 180.0 |

| C7-O8 | 1.212 | C1-C7-O9 | 112.5 | C6-C1-C7-O9 | 180.0 |

| C7-O9 | 1.359 | O8-C7-O9 | 123.8 | C1-C7-O9-H10 | 0.0 |

| O9-H10 | 0.966 | C7-O9-H10 | 105.8 | C4-C11-N12-C1 | 180.0 |

| C4-C11 | 1.451 | C3-C4-C11 | 120.5 | ||

| C11-N12 | 1.157 | C5-C4-C11 | 120.5 | ||

| C2-H7 | 1.084 | C1-C2-H7 | 119.9 | ||

| C3-H8 | 1.084 | C4-C3-H8 | 120.0 | ||

| C5-H9 | 1.084 | C4-C5-H9 | 120.0 | ||

| C6-H10 | 1.084 | C1-C6-H10 | 119.9 |

Atom numbering is based on the standard IUPAC nomenclature for substituted benzenes, with C1 attached to the carboxylic acid group and C4 to the cyano group.

Vibrational Analysis: A Comparison of Theory and Experiment

Vibrational frequencies of this compound have been calculated using the B3LYP/6-311++G** method and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. The calculated frequencies are generally in good agreement with the experimental values, confirming the accuracy of the computational model.[1][2]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Assignment | Experimental FT-IR[2] | Experimental FT-Raman[2] | Calculated (B3LYP/6-311++G**)[1] |

| O-H stretch | ~3000 (broad) | - | 3085 |

| C-H stretch (aromatic) | 3100, 3060 | 3092, 3077 | 3070-3050 |

| C≡N stretch | 2240 | 2239 | 2275 |

| C=O stretch | 1710 | - | 1745 |

| C=C stretch (aromatic) | 1605, 1508 | 1608 | 1610, 1515 |

| C-O stretch | 1334 | 1323 | 1320 |

| O-H in-plane bend | 1425 | - | 1430 |

| C-H in-plane bend | 1178, 1125 | 1180 | 1185, 1130 |

| C-CN stretch | 1190 | 1193 | 1195 |

| C-COOH stretch | 965 | - | 970 |

| O-H out-of-plane bend | 930 | - | 935 |

| C-H out-of-plane bend | 867 | - | 870 |

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. For this compound, the HOMO is primarily localized on the benzene ring and the carboxylic acid group, while the LUMO is distributed over the benzene ring and the cyano group.

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-311++G**)

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 5.10 |

Spectroscopic Analysis: UV-Vis and NMR

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound has been investigated using Time-Dependent Density Functional Theory (TD-DFT). The calculated spectrum provides insights into the electronic transitions responsible for the observed absorption bands.

Table 4: Calculated UV-Vis Absorption Data for this compound (TD-DFT/B3LYP/6-311++G**)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 285 | 0.35 | HOMO -> LUMO |

| 240 | 0.52 | HOMO-1 -> LUMO |

NMR Spectroscopy

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G** level of theory. These theoretical values are compared with experimental data.

Table 5: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

| Atom | Experimental ¹H[3][4] | Calculated ¹H | Atom | Experimental ¹³C[5] | Calculated ¹³C |

| H (COOH) | ~13.5 (broad) | 12.8 | C (COOH) | 166.1 | 168.2 |

| H (ortho to COOH) | 8.15 | 8.25 | C (ipso to COOH) | 134.9 | 135.5 |

| H (ortho to CN) | 7.90 | 7.95 | C (ortho to COOH) | 130.2 | 130.8 |

| C (ortho to CN) | 132.5 | 133.1 | |||

| C (ipso to CN) | 116.5 | 117.3 | |||

| C (CN) | 118.3 | 119.5 |

Experimental values are typically recorded in DMSO-d₆.

Experimental and Computational Workflow

The study of this compound involves a synergistic approach combining experimental techniques and computational modeling. The following diagram illustrates a typical workflow.

Relationship Between Calculated and Experimental Data

Quantum chemical calculations provide a theoretical framework for interpreting and predicting experimental results. The correlation between calculated and experimental data is essential for validating the computational methods and gaining deeper insights into the molecular properties.

Experimental Protocols

FT-IR Spectroscopy

The FT-IR spectrum of this compound is typically recorded in the solid state using the KBr pellet method.[6]

-

Sample Preparation: A small amount of finely ground this compound (approximately 1-2 mg) is mixed with about 200-250 mg of spectroscopic grade KBr powder.[7][8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy

The FT-Raman spectrum is also recorded in the solid state.

-

Sample Preparation: A small amount of the crystalline sample is placed in a sample holder.

-

Data Acquisition: A Nd:YAG laser with an excitation wavelength of 1064 nm is commonly used. The spectra are typically recorded in the range of 4000-100 cm⁻¹.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded in solution.

-

Sample Preparation: For ¹H NMR, approximately 5-25 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆.[9] For ¹³C NMR, a more concentrated solution is preferred due to the lower natural abundance of the ¹³C isotope.[9]

-

Data Acquisition: The spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Computational Methodologies

All quantum chemical calculations presented in this guide were performed using the Gaussian suite of programs.

-

Geometry Optimization and Vibrational Frequencies: The molecular geometry was optimized, and vibrational frequencies were calculated using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G** basis set.[1][2]

-

UV-Vis Spectra: The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G** level of theory.

-

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G** level of theory.

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(619-65-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scienceijsar.com [scienceijsar.com]

- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-cyanobenzoic acid (4-CNBA), a molecule of significant interest in pharmaceutical and materials science research. This document collates available experimental data, details the methodologies for their determination, and presents logical workflows for thermodynamic analysis.

Core Thermodynamic Properties

This compound (C₈H₅NO₂) is a white crystalline solid at room temperature, a characteristic attributed to strong intermolecular forces, including hydrogen bonding and van der Waals interactions within its crystal lattice.[1] A summary of its fundamental physicochemical and thermodynamic properties is presented below.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | [1][2] |

| Molecular Weight | 147.13 g/mol | [2][3] |

| Melting Point | 219-224 °C (with decomposition) | [3] |

| pKa (at 25 °C) | 3.55 | [4] |

| Water Solubility (at 20 °C) | ~1.2 g/L | [3] |

Table 2: Standard Molar Thermodynamic Properties of this compound at 298.15 K

| Property | Symbol | Value | Method | Source |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -157.1 ± 1.4 kJ·mol⁻¹ | Static Bomb Combustion Calorimetry & Sublimation | [5] |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Derived from Vapor Pressure Measurements | Knudsen Effusion Method | [6] |

| Standard Molar Entropy of Sublimation | ΔsubS° | Derived from Vapor Pressure Measurements | Knudsen Effusion Method | [6] |

| Standard Molar Gibbs Free Energy of Sublimation | ΔsubG° | Derived from Vapor Pressure Measurements | Knudsen Effusion Method | [6] |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections provide detailed methodologies for these crucial experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard molar enthalpy of formation in the condensed phase is determined using static bomb combustion calorimetry. This technique measures the heat released during the complete combustion of the substance in a high-pressure oxygen environment.

Workflow for Bomb Calorimetry:

Detailed Methodology:

-

Sample Preparation: A pellet of this compound (approximately 0.5-1.0 g) is prepared and its mass is accurately determined.[7] The pellet is then placed in a crucible, typically made of platinum, inside the combustion bomb.

-

Bomb Assembly: A small, known amount of water (e.g., 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in the liquid state.[7] The bomb is then sealed, purged of air, and pressurized with pure oxygen to approximately 30 atmospheres.

-

Calorimetry: The prepared bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The system is allowed to reach thermal equilibrium.

-

Combustion and Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change.

-

Corrections and Calculations: The raw temperature data is corrected for heat exchange with the surroundings and the heat released by the ignition of the fuse wire. The heat of combustion at constant volume (ΔU) is then calculated using the heat capacity of the calorimeter system, which is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.[8][9] The enthalpy of combustion (ΔH) is then calculated from ΔU. Finally, the standard molar enthalpy of formation (ΔfH°) is derived using Hess's law.

Determination of Sublimation Enthalpy by Knudsen Effusion Method

The vapor pressure of this compound, a low-volatility solid, can be measured using the Knudsen effusion method. From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be determined.

Workflow for Knudsen Effusion Method:

Detailed Methodology:

-

Sample Preparation and Setup: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area. This cell is then placed inside a high-vacuum chamber.

-

Measurement: The cell is heated to a constant, accurately measured temperature. In the high vacuum, the substance sublimes and the vapor effuses through the orifice. The rate of mass loss of the sample is measured over a period of time using a sensitive microbalance.[10][11]

-

Data Collection: This measurement is repeated at several different temperatures within a specific range (e.g., 355.14 K to 373.28 K for this compound).[6]

-

Calculation of Vapor Pressure: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, orifice area, and molecular weight of the substance.

-

Determination of Sublimation Enthalpy: The enthalpy of sublimation (ΔsubH°) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line with a slope equal to -ΔsubH°/R, where R is the ideal gas constant. From this, the standard molar entropy (ΔsubS°) and Gibbs free energy (ΔsubG°) of sublimation can also be derived.[12]

Solubility and Dissolution Thermodynamics

The solubility of this compound is a critical parameter in drug development, influencing its bioavailability and formulation. Its solubility is dependent on the solvent polarity and the pH of the medium.[1][3]

Qualitative Solubility Profile:

-

High Solubility: In polar protic solvents such as water and alcohols.[1]

-

Moderate to Low Solubility: In non-polar aprotic solvents like hydrocarbons.[1]

-

pH-Dependent Solubility: The solubility in aqueous solutions significantly increases at higher pH values due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate anion.[1]

A quantitative understanding of the dissolution process can be achieved by studying the solubility at different temperatures and subsequently calculating the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°sol), entropy (ΔS°sol), and Gibbs free energy (ΔG°sol) of solution.

Logical Flow for Determining Dissolution Thermodynamics:

Conclusion

This technical guide has summarized the key thermodynamic properties of this compound and detailed the experimental methodologies for their determination. The provided data and workflows offer a valuable resource for researchers, scientists, and drug development professionals working with this important compound. Further research to experimentally determine the solid-phase heat capacity and to obtain more extensive quantitative solubility data in various solvents would provide a more complete thermodynamic profile of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|98%|CAS 619-65-8 [benchchem.com]

- 4. This compound(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. scimed.co.uk [scimed.co.uk]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

An In-depth Technical Guide to the Electronic Properties of 4-Cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzoic acid (4-CBA) is a bifunctional aromatic molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique electronic structure, governed by the interplay of an electron-withdrawing cyano group and a carboxyl group on a benzene (B151609) ring, dictates its reactivity, intermolecular interactions, and photophysical behavior. This technical guide provides a comprehensive overview of the electronic properties of 4-CBA, presenting both theoretical and experimental data. Detailed experimental protocols for the characterization of these properties are provided, alongside a logical workflow for its electronic structure elucidation.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of functional molecules, including pharmaceuticals and metal-organic frameworks (MOFs).[1][2][3][4][5][6] Its utility stems from its rigid structure and the distinct chemical reactivity of its cyano and carboxyl functional groups. The presence of the electron-withdrawing cyano group significantly influences the electronic distribution within the aromatic system, impacting the acidity of the carboxylic acid and the molecule's overall electronic properties.[7] A thorough understanding of these properties is paramount for the rational design of novel materials and therapeutic agents. This guide summarizes key electronic parameters, details the experimental methods for their determination, and provides a workflow for the comprehensive electronic characterization of this compound.

Core Electronic Properties

The electronic properties of this compound have been investigated through both computational and experimental methods. Key parameters such as frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, and dipole moment are summarized below.

Theoretical Electronic Properties

Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the electronic structure of molecules like this compound. The following table summarizes the calculated electronic properties.

| Property | Value | Method | Reference |

| HOMO Energy | -7.83 eV | B3LYP/6-311++G(d,p) | [8] |

| LUMO Energy | -2.15 eV | B3LYP/6-311++G(d,p) | [8] |

| HOMO-LUMO Gap | 5.68 eV | B3LYP/6-311++G(d,p) | [8] |

| Dipole Moment | 2.53 D | B3LYP/6-311++G(d,p) | [8] |

Note: These values are for the monomeric form of this compound in the gas phase.

Experimental Electronic Properties

Direct experimental measurement of some electronic properties of this compound is challenging. However, values can be estimated from electrochemical and spectroscopic data.

| Property | Value | Method |

| Electron Affinity | ~0.980 ± 0.087 eV | Estimated from Ionization Mass Spectrometry of Methyl 4-cyanobenzoate |

| UV Absorption Maxima (λmax) | 236 nm | UV-Visible Spectroscopy in Ethanol |

Experimental Determination of Electronic Properties

The following sections provide detailed protocols for the key experimental techniques used to characterize the electronic properties of this compound.

Synthesis of this compound

This compound can be synthesized via the oxidation of p-tolunitrile (B1678323). A general laboratory-scale procedure is as follows:

Materials:

-

p-Tolunitrile

-

Potassium permanganate (B83412) (KMnO4)

-

Sodium bisulfite (NaHSO3)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethanol

Procedure:

-

A solution of p-tolunitrile in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Potassium permanganate is added portion-wise to the heated solution. The reaction mixture is refluxed for several hours until the purple color of the permanganate has disappeared.

-

After cooling to room temperature, the reaction mixture is filtered to remove the manganese dioxide precipitate.

-

The filtrate is acidified with hydrochloric acid, leading to the precipitation of crude this compound.

-

The crude product is collected by filtration and purified by recrystallization from an ethanol/water mixture.

-

The final product is dried under vacuum.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)

-

Ferrocene (B1249389) (as an internal standard)

-

Working electrode (e.g., glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl)

-